molecular formula C21H24FN5O3 B2991620 5-{1-[(3,5-dimethylisoxazol-4-yl)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775546-93-4

5-{1-[(3,5-dimethylisoxazol-4-yl)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2991620
CAS No.: 1775546-93-4
M. Wt: 413.453
InChI Key: SLYRIRCWCWGFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{1-[(3,5-dimethylisoxazol-4-yl)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a potent and selective inhibitor of the kinase PI3Kδ (Phosphoinositide 3-kinase delta), a key component of the PI3K/AKT/mTOR signaling pathway which is crucial for cell growth, proliferation, and survival. This compound is structurally characterized by its triazolone core and is designed for preclinical research, particularly in the fields of immunology and oncology. Its high selectivity for the delta isoform makes it an invaluable tool compound for studying B-cell function and signaling , given that PI3Kδ is predominantly expressed in leukocytes. Researchers utilize this inhibitor to investigate its effects in models of inflammatory diseases and hematological malignancies , such as rheumatoid arthritis and B-cell lymphomas, where dysregulated PI3Kδ signaling is a known driver of pathogenesis. The mechanism of action involves competitive binding to the ATP-binding pocket of the PI3Kδ enzyme, thereby preventing the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This disruption of the signaling cascade leads to the inhibition of AKT activation and subsequent downstream processes, ultimately resulting in the suppression of proliferation and promotion of apoptosis in targeted malignant or overactive immune cells. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O3/c1-13-18(14(2)30-25-13)11-19(28)26-9-7-16(8-10-26)20-23-24-21(29)27(20)12-15-3-5-17(22)6-4-15/h3-6,16H,7-12H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYRIRCWCWGFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-{1-[(3,5-dimethylisoxazol-4-yl)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Acylation of the piperidine ring: The piperidine ring can be acylated using an appropriate acylating agent.

    Formation of the triazolone ring: This step involves the cyclization of a hydrazine derivative with a suitable carbonyl compound.

    Introduction of the fluorobenzyl group: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions.

    Reduction: The carbonyl group in the triazolone ring can be reduced to form corresponding alcohols.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while reduction may yield alcohol derivatives.

Scientific Research Applications

5-{1-[(3,5-dimethylisoxazol-4-yl)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that is being explored for its potential applications in the treatment of type 2 diabetes mellitus and nonalcoholic fatty liver disease (NAFLD). Research suggests it functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, a class of oral anti-hyperglycemic agents.

Scientific Research Applications

Potential as a DPP-4 Inhibitor:

  • The compound is identified as a potential dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are a class of oral anti-hyperglycemic agents used in the treatment of type 2 diabetes mellitus.
  • Mechanism of Action The compound primarily functions by inhibiting dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors work by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are essential for glucose metabolism. GLP-1 stimulates insulin secretion and inhibits glucagon release from the pancreas, leading to improved glycemic control in individuals with type 2 diabetes mellitus.

Potential Applications:

  • Treatment of Type 2 Diabetes Mellitus This compound has been highlighted for its potential application in the treatment of type 2 diabetes mellitus.
  • Treatment and/or Prevention of Nonalcoholic Fatty Liver Disease (NAFLD) The compound also shows promise in the treatment and/or prevention of nonalcoholic fatty liver disease (NAFLD).

Additional Properties:

  • The compound features a triazole ring, known for diverse biological activities, including antibacterial and antifungal properties. The presence of piperidine and isoxazole moieties enhances its therapeutic potential, making it a subject of interest in medicinal chemistry.
  • The compound belongs to the class of 1,2,4-triazoles, nitrogen-containing heterocycles with the 1H-form being the most stable. Its synthesis and characterization have been documented, emphasizing its potential as a DPP-4 inhibitor and its relevance in treating type 2 diabetes mellitus and nonalcoholic fatty liver disease.

Molecular Structure and Activity

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary primarily in the substituents on the piperidine-acetyl group and the benzyl moiety. Below is a comparative analysis based on molecular features, physicochemical properties, and inferred bioactivity:

Structural and Substituent Variations

Compound Name Molecular Formula Piperidine-Acetyl Substituent Benzyl Group Molecular Weight Key Features
Target Compound C21H23FN5O3 (3,5-Dimethylisoxazol-4-yl)acetyl 4-Fluorobenzyl 438.4 Electron-rich isoxazole; fluorine enhances polarity
5-{1-[(2-Chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methoxybenzyl)-triazol-3-one C23H25ClN4O3 (2-Chlorophenyl)acetyl 4-Methoxybenzyl 440.9 Chlorine (electron-withdrawing); methoxy (electron-donating)
4-(4-Fluorobenzyl)-2-butyl-triazol-3-one C20H23FN4O - 4-Fluorobenzyl 378.4 Simplified structure with alkyl chain

Physicochemical and Electronic Properties

Target Compound vs. In contrast, the 2-chlorophenyl group in the analog increases lipophilicity and may favor halogen-bonding interactions. Benzyl Group: The 4-fluorobenzyl group (target) is more polar than the 4-methoxybenzyl group (analog), impacting solubility and membrane permeability.

NMR Chemical Shifts :

  • Evidence from similar triazolones (e.g., in ) demonstrates that substituents like fluorine and methoxy induce distinct chemical shifts in NMR spectra. For example, fluorine’s electronegativity deshields adjacent protons, downfield-shifting aromatic protons in the benzyl group. Methoxy groups, being electron-donating, upfield-shift neighboring protons.

Bioactivity Considerations

  • Triazolones with Fluorinated Benzyl Groups : Fluorine’s electronegativity may improve metabolic stability and binding affinity to targets like kinases or G-protein-coupled receptors .
  • Isoxazole vs. Phenyl Acetyl Groups : Isoxazole’s heteroaromatic nature could modulate selectivity, as seen in COX-2 inhibitors where isoxazole rings reduce off-target effects compared to phenyl groups .

Biological Activity

5-{1-[(3,5-dimethylisoxazol-4-yl)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which positions it as a candidate for treating type 2 diabetes mellitus and nonalcoholic fatty liver disease (NAFLD) .

The biological activity of this compound is largely attributed to its mechanism of action as a DPP-4 inhibitor. DPP-4 plays a crucial role in glucose metabolism by degrading incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound enhances the levels of GLP-1, thereby improving insulin secretion and reducing glucagon release from the pancreas. This results in better glycemic control in diabetic patients .

Pharmacological Properties

The pharmacological properties of this compound include:

  • Antidiabetic Effects : As a DPP-4 inhibitor, it facilitates improved glycemic control.
  • Potential Hepatoprotective Effects : Preliminary studies suggest its efficacy in preventing or treating NAFLD .

Synthesis and Characterization

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yields and purity. The presence of functional groups such as the piperidine and isoxazole moieties enhances its therapeutic potential. The molecular structure allows for various interactions with biological targets due to the presence of both polar and nonpolar regions .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
DPP-4 InhibitionEnhanced GLP-1 levels
AntidiabeticImproved glycemic control
HepatoprotectivePotential treatment for NAFLD

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds within the triazole class. For instance:

  • DPP-4 Inhibition : A study demonstrated that derivatives of triazole compounds exhibited significant DPP-4 inhibitory activity with IC50 values in the low micromolar range .
  • Antimicrobial Activity : Related compounds have shown promising antimicrobial properties against various pathogens, suggesting potential applications beyond diabetes management .
  • In Vivo Studies : Animal models have indicated that similar compounds can significantly reduce blood glucose levels post-administration, further supporting their role in diabetes therapy .

Q & A

Q. What are the key synthetic challenges in preparing 5-{1-[(3,5-dimethylisoxazol-4-yl)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, and how can they be addressed?

  • Methodological Answer : The synthesis involves multi-step reactions, including piperidine functionalization, isoxazole-acetyl coupling, and triazolone ring formation. Challenges include regioselectivity in the triazolone formation and steric hindrance during piperidine substitution. To optimize yield:
  • Use piperidine derivatives pre-functionalized with acetyl groups (e.g., 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine analogs) to reduce steric interference .
  • Employ catalytic piperidine (0.5 mL) in refluxing 1,4-dioxane for cyclocondensation steps, as demonstrated in analogous triazolone syntheses .
  • Monitor reaction progress via TLC with toluene/ethyl acetate/water (8.7:1.2:1.1) solvent systems to confirm intermediate purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques :
  • ¹H/¹³C NMR : Identify peaks for the 4-fluorobenzyl group (δ ~7.2–7.4 ppm for aromatic protons) and piperidin-4-yl moiety (δ ~1.6–2.6 ppm for CH₂ groups) .
  • HRMS : Confirm molecular weight (expected ~450–470 g/mol based on analogs in ).
  • HPLC : Assess purity (>95%) using a C18 column with ammonium acetate buffer (pH 6.5) for compatibility with polar heterocycles .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Recrystallization in 1,4-dioxane or ethanol is effective for triazolone derivatives. For example:
  • Dissolve the crude product in hot 1,4-dioxane, then pour into ice/water acidified with 10% HCl to precipitate pure crystals .
  • Ethanol recrystallization is preferred for fluorinated analogs to enhance solubility and crystal lattice stability .

Q. How can researchers assess the compound’s stability under storage conditions?

  • Methodological Answer : Conduct accelerated stability studies :
  • Store samples at room temperature (20–25°C) and 40°C/75% RH for 4–8 weeks .
  • Monitor degradation via HPLC for new peaks (indicative of hydrolysis or oxidation). The 4-fluorobenzyl group is prone to oxidative cleavage under humid conditions .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer : Use SRB assays on cancer cell lines (e.g., MCF-7, HEPG-2) with protocols adapted from triazolone cytotoxicity studies:
  • Maintain cells in RPMI-1640 medium with 5% FBS and 2 mM glutamine .
  • Include CHS-828 (a guanidine antitumor agent) as a positive control to benchmark activity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the 3,5-dimethylisoxazole and 4-fluorobenzyl moieties?

  • Methodological Answer : Design analogs with:
  • Isoxazole substitutions : Replace 3,5-dimethyl groups with bulkier substituents (e.g., trifluoromethyl) to assess steric effects on acetyl-piperidine binding .
  • Fluorobenzyl variants : Synthesize 2-fluoro or 3-fluoro analogs to study positional effects on cytotoxicity. Use palladium-catalyzed reductive cyclization for efficient fluorobenzyl coupling .
  • Evaluate changes via molecular docking against targets like kinase domains, where the triazolone ring may act as a hinge-binding motif .

Q. What strategies resolve contradictions in spectral data for intermediates (e.g., piperidin-4-yl derivatives)?

  • Methodological Answer : Address discrepancies using:
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in piperidine CH₂ groups .
  • X-ray crystallography : Confirm the configuration of the acetylated piperidine moiety, as done for sulfonylated analogs .
  • DFT calculations : Predict ¹³C chemical shifts for ambiguous carbons and compare with experimental data .

Q. How can metabolic pathways of this compound be predicted computationally?

  • Methodological Answer : Use in silico tools :
  • SwissADME : Predict CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the triazolone ring) .
  • Meteor Nexus : Simulate Phase II conjugation (glucuronidation of the 4-fluorobenzyl group) based on fluorinated aromatic systems .
  • Validate predictions with microsomal incubation assays using human liver microsomes and NADPH cofactors .

Q. What mechanistic insights can be gained from kinetic studies of its biological activity?

  • Methodological Answer : Perform time-dependent inhibition assays :
  • Pre-incubate the compound with target enzymes (e.g., kinases) at varying durations (0–120 min) to assess irreversible binding .
  • Use surface plasmon resonance (SPR) to measure association/dissociation rates for triazolone-enzyme interactions .
  • Compare with control compounds lacking the acetyl-piperidine group to isolate mechanistic contributions .

Q. How can researchers optimize solubility without compromising target affinity?

  • Methodological Answer :
    Employ prodrug strategies or formulation tweaks:
  • Synthesize phosphate prodrugs of the triazolone ring to enhance aqueous solubility .
  • Use cyclodextrin inclusion complexes for in vivo studies, as demonstrated for fluorobenzyl-containing analogs .
  • Test solubility in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) to prioritize formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.